An In-depth Technical Guide to (3-Bromo-2-methylpropyl)benzene
An In-depth Technical Guide to (3-Bromo-2-methylpropyl)benzene
This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and synthesis of (3-Bromo-2-methylpropyl)benzene. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Physicochemical Properties
(3-Bromo-2-methylpropyl)benzene, with the CAS number 68996-14-5, is a halogenated alkylbenzene.[1][2] While extensive experimental data for this specific compound is limited, its properties can be predicted based on the characteristics of similar molecules.[1] It is anticipated to be a colorless liquid, insoluble in water but soluble in common organic solvents.[1]
| Property | Value |
| CAS Number | 68996-14-5 |
| Molecular Formula | C₁₀H₁₃Br[1][3] |
| Molecular Weight | 213.11 g/mol [1] |
| Appearance | Colorless liquid (predicted)[1] |
| Boiling Point | Data not available[1] |
| Melting Point | Data not available[1] |
| Density | Data not available[1] |
| Solubility | Insoluble in water; soluble in organic solvents (predicted)[1] |
| InChI Key | RMYMVZYEHYEORU-UHFFFAOYSA-N[1][3] |
Spectroscopic Data
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzene ring and the protons on the 2-methylpropyl chain. The chemical shifts and splitting patterns would provide detailed structural information about the connectivity of the atoms.[1] |
| ¹³C NMR | Unique signals for each carbon atom, including those in the aromatic ring and the aliphatic side chain.[1] |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern would offer further structural clues.[1] |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching vibrations for both the aromatic and aliphatic hydrogens, C=C stretching from the aromatic ring, and a distinct C-Br stretching vibration.[1] |
Reactivity and Chemical Behavior
Halogenated alkylbenzenes like (3-Bromo-2-methylpropyl)benzene are valuable intermediates in organic synthesis due to the reactivity imparted by the halogen atom.[1] The bromine atom serves as an excellent leaving group, making the compound susceptible to various chemical transformations.
Nucleophilic Substitution Reactions
(3-Bromo-2-methylpropyl)benzene can undergo nucleophilic substitution reactions where the bromide ion is displaced by a nucleophile.[1] The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the substrate, the nature of the nucleophile, and the solvent used.[1]
Caption: Nucleophilic substitution pathways for (3-Bromo-2-methylpropyl)benzene.
Cross-Coupling Reactions
This compound is also a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[1] These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[1]
Synthesis
The synthesis of (3-Bromo-2-methylpropyl)benzene can be achieved through the bromination of the corresponding alkylbenzene. A common method for aliphatic bromination involves the reaction of (2-methylpropyl)benzene with hydrogen bromide (HBr) in the presence of peroxides.[1] This reaction proceeds via a radical mechanism to yield the desired product.[1]
Caption: Synthesis of (3-Bromo-2-methylpropyl)benzene.
Experimental Protocol: Aliphatic Bromination
The following is a generalized experimental protocol for the radical bromination of an alkylbenzene.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve (2-methylpropyl)benzene in a suitable inert solvent.
-
Initiation: Add a radical initiator, such as a peroxide, to the solution.
-
Addition of HBr: Slowly add hydrogen bromide to the reaction mixture through the dropping funnel. The reaction may need to be initiated with gentle heating or UV light.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction mixture, separate the organic layer, and wash it with a suitable aqueous solution to remove any unreacted HBr and initiator byproducts.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure (3-Bromo-2-methylpropyl)benzene.
Safety and Handling
As with many brominated organic compounds, (3-Bromo-2-methylpropyl)benzene should be handled with appropriate safety precautions. While specific toxicity data is not available, similar compounds can cause skin and eye irritation.[4][5] It is recommended to handle this chemical in a well-ventilated fume hood and to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[6][7] Avoid inhalation of vapors and contact with skin and eyes.[6][7]
Applications in Research and Development
The unique chemical properties of (3-Bromo-2-methylpropyl)benzene make it a valuable compound in several areas of research.
-
Medicinal Chemistry: The bromine atom can act as a handle for further molecular modifications, allowing for the synthesis of a diverse range of derivatives to optimize drug candidates.[1] The ability of bromine to participate in halogen bonding can also be exploited in rational drug design.[1]
-
Materials Science: The introduction of a bromine atom can alter the physical and electronic properties of organic materials, making them suitable for applications in fields such as organic electronics.[1]
References
- 1. (3-Bromo-2-methylpropyl)benzene | 68996-14-5 | Benchchem [benchchem.com]
- 2. (3-Bromo-2-methylpropyl)benzene | CAS#:68996-14-5 | Chemsrc [chemsrc.com]
- 3. PubChemLite - (3-bromo-2-methylpropyl)benzene (C10H13Br) [pubchemlite.lcsb.uni.lu]
- 4. (3-Bromopropyl)benzene | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. (1-Bromo-2-methylpropyl)benzene - Safety Data Sheet [chemicalbook.com]
